

IUPAC name for 1-Acetyl-1-methylcyclohexane

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Compound of Interest

Compound Name: 1-(1-Methylcyclohexyl)ethanone

Cat. No.: B1595987

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An In-Depth Technical Guide to 1-Acetyl-1-methylcyclohexane: Nomenclature, Synthesis, and Characterization

Introduction

In the landscape of organic synthesis and medicinal chemistry, cyclic ketones serve as foundational building blocks for constructing complex molecular architectures. Their inherent reactivity and stereochemical properties make them indispensable intermediates in the development of pharmaceuticals, agrochemicals, and performance materials.^[1] This guide focuses on a specific substituted cyclic ketone, 1-Acetyl-1-methylcyclohexane (CAS No. 2890-62-2), providing a comprehensive technical overview tailored for researchers, scientists, and drug development professionals.^{[2][3][4]} We will dissect its formal nomenclature, explore plausible synthetic routes, detail protocols for its spectroscopic validation, and discuss its chemical reactivity in the context of advanced chemical synthesis. The objective is to provide not just a list of properties, but a cohesive understanding of the causality behind its chemical behavior and analytical profile.

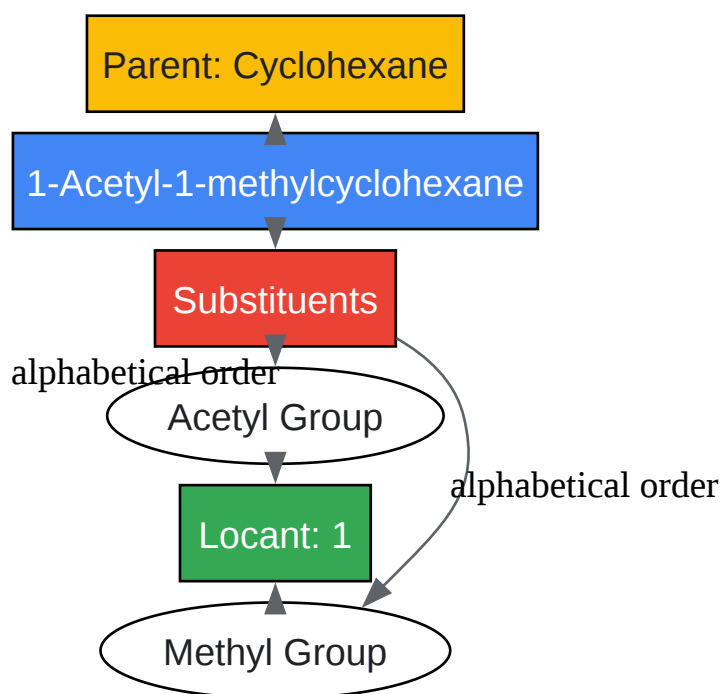
Part 1: IUPAC Nomenclature and Structural Analysis

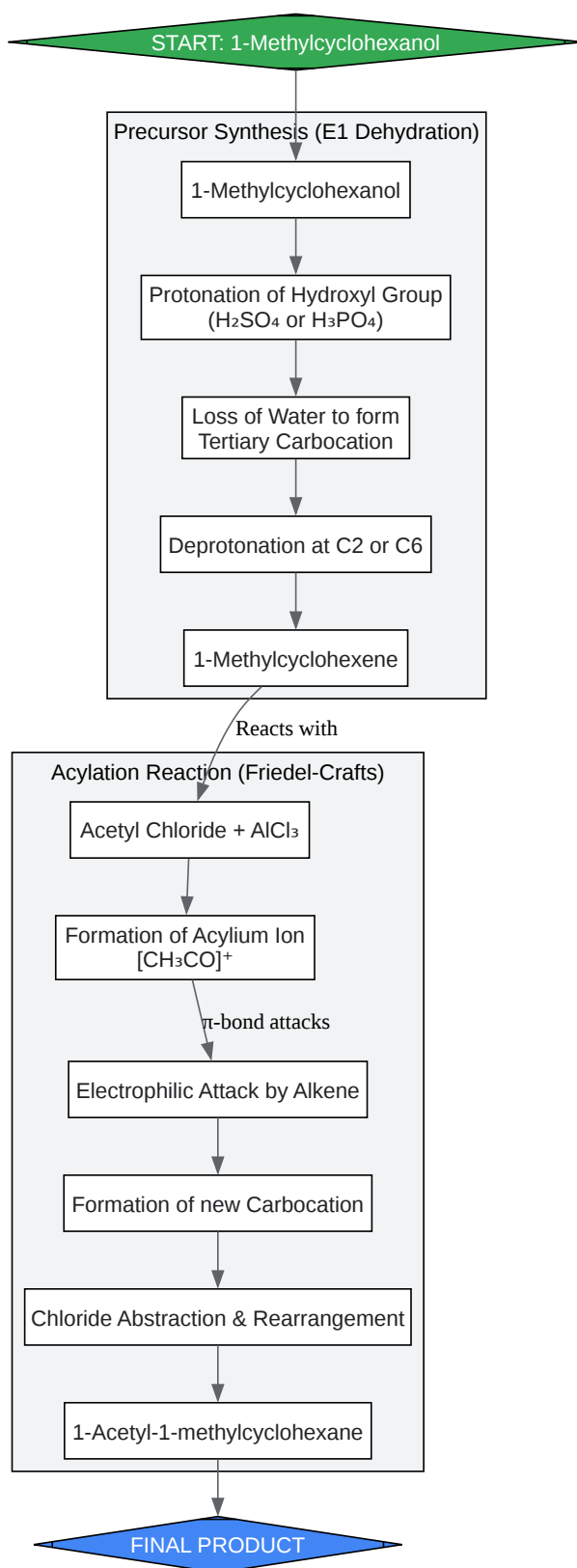
The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method for communicating chemical structures. The name "1-Acetyl-1-methylcyclohexane" is derived by identifying the principal functional group and the parent cycloalkane.

- **Parent Structure:** The core is a six-membered saturated ring, which is named cyclohexane.

- Principal Functional Group: The ketone group ($\text{C}=\text{O}$) is part of an acetyl group ($-\text{C}(\text{O})\text{CH}_3$), which is treated as a substituent on the cyclohexane ring.
- Substituents: There are two substituents on the same carbon atom of the cyclohexane ring: an acetyl group and a methyl ($-\text{CH}_3$) group.
- Locants: Numbering of the ring starts at the carbon atom bearing both substituents, assigning it position 1. Therefore, the substituents are located at C1.

Following IUPAC rules, the substituents are listed alphabetically (acetyl, methyl), leading to the formal name 1-Acetyl-1-methylcyclohexane. An alternative, equally valid IUPAC name is 1-(1-methylcyclohexyl)ethan-1-one.^[3]





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Caption: Synthetic workflow from 1-methylcyclohexanol to the target compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol outlines the acylation of 1-methylcyclohexene. A thorough risk assessment must be conducted prior to execution.

Materials:

- 1-methylcyclohexene (96.17 g/mol)
- Acetyl chloride (78.50 g/mol)
- Anhydrous aluminum chloride (AlCl_3) (133.34 g/mol)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

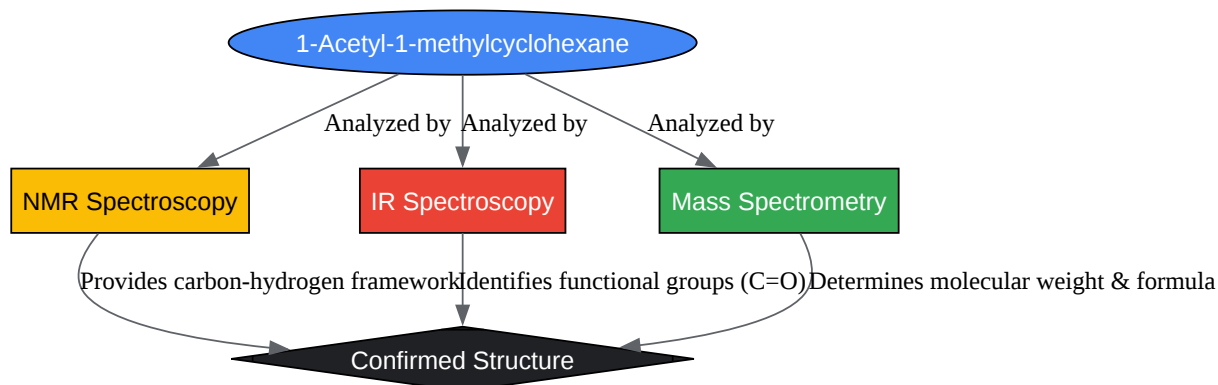
- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (CaCl_2), and a nitrogen inlet.
- Reagent Preparation: In the flask, suspend anhydrous AlCl_3 (1.1 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
- Acylium Ion Formation: Add acetyl chloride (1.0 eq) dropwise to the cooled suspension while stirring. Allow the mixture to stir for 15 minutes to facilitate the formation of the acylium ion complex.
- Alkene Addition: Add 1-methylcyclohexene (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via the dropping funnel. Maintain the

temperature at 0 °C during the addition.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via fractional distillation under reduced pressure or column chromatography to yield pure 1-acetyl-1-methylcyclohexane.

Part 3: Spectroscopic Characterization and Validation

Structural elucidation and confirmation are paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of the synthesized compound.



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Caption: Logic of complementary spectroscopic techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ^{13}C and ^1H NMR Chemical Shifts

Nucleus	Predicted Shift (ppm)	Multiplicity	Assignment
^{13}C	~212	-	Carbonyl (C=O)
~50	-	Quaternary C1	
~35	-	CH_2 (C2, C6)	
~26	-	CH_2 (C4)	
~23	-	CH_2 (C3, C5)	
~25	-	Acetyl CH_3	
~24	-	C1-Methyl CH_3	
^1H	~2.10	Singlet	Acetyl CH_3 (3H)
~1.50 - 1.70	Multiplet	Cyclohexane CH_2 protons	
~1.15	Singlet	C1-Methyl CH_3 (3H)	

Note: Predicted shifts are based on typical values for similar structures. Actual values may vary based on solvent and experimental conditions. [5][6] Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh 10-20 mg of the purified compound into a clean vial.
- Solvation: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or Toluene- d_8). [5]Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the proton count and assign the peaks according to the expected structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature for 1-acetyl-1-methylcyclohexane is the strong carbonyl (C=O) stretch.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
~2930 - 2850	Strong	C-H (sp ³) stretch
~1710	Strong, Sharp	C=O (ketone) stretch
~1450	Medium	C-H bend

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

- **Background Scan:** Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.
- **Sample Application:** Place a single drop of the neat liquid sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Analysis:** Identify the characteristic absorption bands, paying close attention to the carbonyl region (~1710 cm⁻¹) to confirm the presence of the ketone functional group.

Part 4: Reactivity and Applications in Drug Development

The chemical reactivity of 1-acetyl-1-methylcyclohexane is dominated by its ketone functionality. Carbonyl groups are central to drug design as they can act as hydrogen bond acceptors, influencing drug-target interactions, solubility, and bioavailability. [7] Key Reactions and Potential Applications:

- **Enolate Formation:** The α -protons on the acetyl group are acidic and can be removed by a base to form an enolate. This nucleophile can then participate in a wide range of C-C bond-forming reactions (e.g., aldol condensations, alkylations), allowing for further molecular elaboration.
- **Reduction:** The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). This transformation is critical for accessing chiral alcohol building blocks.
- **Nucleophilic Addition:** The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums), providing a route to tertiary alcohols.
- **Scaffold for Spirocycles:** The quaternary center at C1 makes this molecule an interesting precursor for spirocyclic compounds. Spirocycles are increasingly utilized in drug discovery to introduce three-dimensionality, which can improve binding affinity and metabolic stability. [8] The broader class of cyclic ketones are vital intermediates in the pharmaceutical industry. [1] They are embedded in the synthetic routes of numerous approved drugs and are used to construct complex polycyclic systems found in natural products and their synthetic analogues. The development of novel catalytic methods, such as the synergistic merger of photoredox and organocatalysis, continues to expand the toolkit for functionalizing cyclic ketones at positions that are traditionally difficult to access, such as the β -position. [9]

Conclusion

1-Acetyl-1-methylcyclohexane is a well-defined chemical entity whose structure is unambiguously described by IUPAC nomenclature. Its synthesis is achievable through classic organic transformations like the Friedel-Crafts acylation, and its identity is definitively confirmed by a suite of spectroscopic techniques. As a member of the cyclic ketone family, it represents more than just a simple molecule; it is a versatile synthetic intermediate. For professionals in drug development and scientific research, understanding the synthesis, characterization, and reactivity of such foundational scaffolds is essential for the rational design and construction of novel, high-value chemical entities.

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